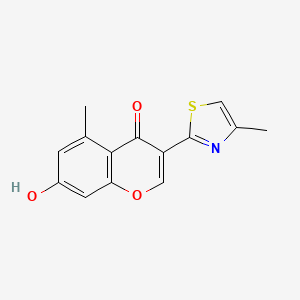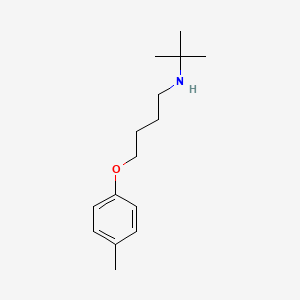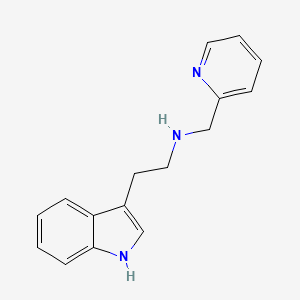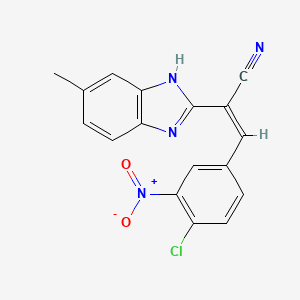
3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone
Overview
Description
3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone is a heterocyclic compound that features a chromone core substituted with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone typically involves the Claisen–Schmidt reaction. This reaction is carried out by condensing 5-acetyl-4-methyl-2-(3-pyridyl)thiazole with various heterocyclic aldehydes in an alkaline medium, such as aqueous ethanol sodium hydroxide solutions . The isolated products are characterized by IR, 1H, 13C NMR, and mass spectral data.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chromone core can also participate in redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(3-pyridyl)thiazole: A precursor in the synthesis of the target compound.
Thiazole analogs of isoflavones: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Uniqueness
3-(4-Methyl-2-thiazolyl)-5-methyl-7-hydroxychromone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromone core and a thiazole ring makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
7-hydroxy-5-methyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-7-3-9(16)4-11-12(7)13(17)10(5-18-11)14-15-8(2)6-19-14/h3-6,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLIVLASGOOYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=NC(=CS3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide](/img/structure/B3860200.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3860201.png)
![5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860212.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3860213.png)
![3-[[cyclopropylmethyl(propyl)amino]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3860216.png)
![2-[3-(Butan-2-ylamino)-1-phenylpropyl]phenol;hydrochloride](/img/structure/B3860224.png)
![2-methyl-N'-[1-(4-nitrophenyl)ethylidene]-3-furohydrazide](/img/structure/B3860239.png)
![[4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B3860242.png)


![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3860262.png)

